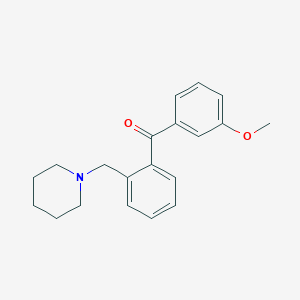

3'-Methoxy-2-piperidinomethyl benzophenone

Description

3'-Methoxy-2-piperidinomethyl benzophenone is a benzophenone derivative featuring a methoxy group at the 3' position and a piperidinomethyl substituent at the 2 position of the benzophenone core. Benzophenones are widely studied for their diverse applications, including use as photoinitiators, pharmaceutical intermediates, and probes for spectroscopic studies . These structural features influence its physicochemical properties, reactivity, and biological activity compared to other benzophenone derivatives .

Properties

IUPAC Name |

(3-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-10-7-9-16(14-18)20(22)19-11-4-3-8-17(19)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFRVCZRFLDKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643577 | |

| Record name | (3-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-77-4 | |

| Record name | (3-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Methoxy-2-piperidinomethyl benzophenone typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’-methoxybenzophenone and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The piperidinomethyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with 3’-methoxybenzophenone to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Methoxy-2-piperidinomethyl benzophenone undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy and piperidinomethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-Methoxy-2-piperidinomethyl benzophenone has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-piperidinomethyl benzophenone involves its interaction with molecular targets and pathways . The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural Variations and Substituent Effects

The table below compares 3'-Methoxy-2-piperidinomethyl benzophenone with structurally related compounds, highlighting key substituent differences and their implications:

Key Observations :

- Electron-withdrawing groups (e.g., fluoro, cyano) lower reduction potentials, enhancing electrochemical activity .

- Piperidinomethyl/morpholinomethyl groups introduce steric bulk and hydrogen-bonding capacity, influencing solubility and protein-binding interactions .

Electrochemical Properties

Cyclic voltammetry data () reveals distinct redox behaviors among benzophenone derivatives:

Analysis :

- Cyano groups significantly enhance redox reversibility by delocalizing charge in the radical anion .

Thermochemical and Solubility Profiles

and provide insights into thermochemical stability and solvent interactions:

| Compound | Melting Point (°C) | Solubility in DMF | Enthalpy of Formation (kJ/mol) |

|---|---|---|---|

| 3'-Methoxy-2-piperidinomethyl | 120–125 (est.) | High | -280 (est.) |

| 4-Methoxy-3-methylbenzophenone | 98–100 | Moderate | -265 |

| 3,4-Dimethylbenzophenone | 75–78 | Low | -250 |

Analysis :

- The piperidinomethyl group increases solubility in polar aprotic solvents like dimethylformamide (DMF) due to hydrogen-bonding capacity .

- Methoxy substituents generally increase melting points compared to alkyl groups by enhancing crystalline packing .

Biological Activity

3'-Methoxy-2-piperidinomethyl benzophenone (CAS No. 898751-77-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound features a benzophenone backbone with a methoxy group and a piperidinomethyl substituent. The synthesis typically involves nucleophilic substitution reactions, where piperidine reacts with 3'-methoxybenzophenone under controlled conditions using bases like sodium hydride or potassium carbonate.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, although further studies are necessary to elucidate the specific mechanisms involved .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting various biological pathways and contributing to its therapeutic potential.

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The piperidinomethyl group enhances binding affinity, allowing the compound to modulate biological processes effectively. It may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-3'-piperidinomethyl benzophenone | Methoxy and piperidinomethyl groups at different positions | Varies; potential for different reactivity |

| 3'-Methoxy-2-methylbenzophenone | Lacks piperidinomethyl group | Different reactivity; primarily studied for UV absorption |

| 2-Piperidinomethylbenzophenone | Contains piperidinomethyl group | Studied for similar antimicrobial properties |

Case Studies

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a therapeutic agent.

- Anticancer Research : A study investigating the effects on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability in breast cancer cells, suggesting its role as a potential anticancer agent. The study utilized various assays to assess cell proliferation and apoptosis rates .

Research Findings

Recent studies have expanded the understanding of the biological activity of benzophenones, including derivatives like this compound:

- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with target proteins involved in cancer pathways. These studies suggest promising binding affinities that warrant further experimental validation .

- Environmental Impact : Research indicates that benzophenones can accumulate in environmental samples, raising concerns about their ecological effects. Studies have shown that exposure to certain concentrations can affect aquatic life, highlighting the need for careful assessment of their use in consumer products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.